6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced indazole derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can yield a variety of substituted indazole compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and functionalized indazole derivatives, which can be further explored for their biological and chemical properties.
Scientific Research Applications
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Uniqueness
6-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific functional groups and the position of the oxo group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2O3 |
---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-oxo-1,4,5,7-tetrahydroindazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c11-4-1-2-5-6(3-4)9-10-7(5)8(12)13/h1-3H2,(H,9,10)(H,12,13) |
InChI Key |
DKPPOFWFKQSPIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)NN=C2C(=O)O |
Origin of Product |
United States |
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